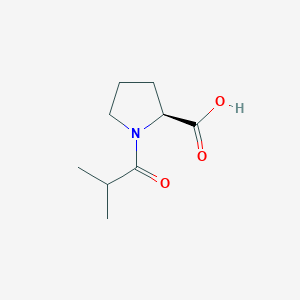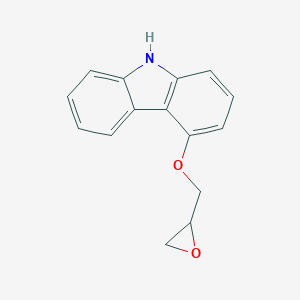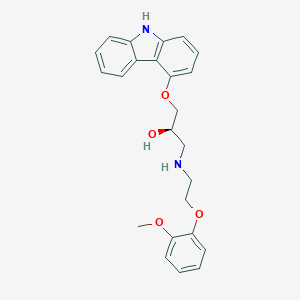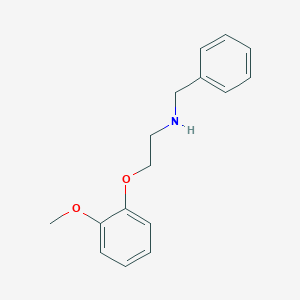
Isobutyrylproline
Descripción general
Descripción
Synthesis Analysis
The synthesis of Isobutyrylproline involves the treatment of L-Proline with isobutyric anhydride . This reaction yields N-isobutyrylproline with a yield of 96% . The process is similar to the N-propionylproline synthesis .
Molecular Structure Analysis
The molecular formula of Isobutyrylproline is C9H15NO3 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines . The structure of Isobutyrylproline can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .
Chemical Reactions Analysis
The chemical reactions involving Isobutyrylproline can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Isobutyrylproline can be analyzed using various techniques . These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .
Aplicaciones Científicas De Investigación
Cardiac Health and Treatment
Isobutyrylproline has been studied in the context of cardiac health. Isoproterenol, a derivative, was used clinically and is now a research tool for inducing cardiac hypertrophy. Comparisons with dobutamine, another derivative, have shown significant effects on cardiac structure and function upon chronic administration, impacting cardiac fibrosis and function (Anderson, Moore, & Larson, 2008).
Neurological Research
In neurology, dibutyryl cAMP, a related compound, was found to induce type II iodothyronine 5'deiodinase activity in rat brain astrocytes, influencing thyroid hormone conversion and suggesting potential applications in studying brain function and disorders (Leonard, 1988).
Embolization in Medical Procedures
Isobutyl-2-cyanoacrylate, a related compound, has been used in transcatheter embolization for conditions like renal carcinoma. It has shown efficiency in producing lasting embolization without significant complications (Carmignani, Belgrano, Puppo, & Giuliani, 1978; Giuliani, Carmignani, Belgrano, & Puppo, 1977).
Dental Applications
In dentistry, isobutyl cyanoacrylate has been investigated as a pulp-capping agent in human teeth. It maintained pulp tissue viability, promoted healing, and showed minimal inflammatory response, suggesting its potential as a biocompatible dental material (Berkman, Cucolo, Levin, & Brunelle, 1971).
Veterinary Medicine
In veterinary medicine, isobutyl cyanoacrylate tissue adhesive has been used in treating refractory corneal ulcers in animals. Its application proved simple, safe, and noninvasive, leading to healing of the ulcers (Bromberg, 2002).
Bioengineering and Tissue Engineering
Poly(N-isopropyl acrylamide), a related compound, has been widely used in bioengineering applications, notably for the nondestructive release of biological cells and proteins. It has been utilized in the study of the extracellular matrix, cell sheet engineering, tumor spheroid formation, and manipulation of individual cells (Cooperstein & Canavan, 2010).
Hemostasis and Tissue Repair
Isobutyl cyanoacrylate has been evaluated for its hemostatic properties and potential in tissue repair. Studies have noted its good hemostatic abilities, though with some limitations in tissue tensile strength (O'leary, 1971).
Impact on Bacterial Growth
The effects of isobutyl cyanoacrylate on bacterial growth have been explored, with findings showing varying degrees of growth inhibition and colony destruction in different bacterial strains (Jandinski & Sonis, 1971).
Surgical Applications
In surgery, isobutyl-2-cyanoacrylate has been applied in cerebrospinal fluid fistula repair, showing safety and effectiveness as a tissue adhesive in neurosurgery (Vanderark, Pitkethly, Ducker, & Kempe, 1970).
Pathological Studies
Pathological studies of arteriovenous malformations embolized with isobutyl-2-cyanoacrylate have provided insights into its effects on tissues and the immune response, contributing to the understanding of its biocompatibility and potential toxicity (Vinters, Debrun, Kaufmann, & Drake, 1981).
Cutaneous Surgery
Isobutyl cyanoacrylate has been explored in cutaneous surgery for hemostasis, wound closure, and hair transplantation. Its use in skin grafts and hair transplant procedures demonstrated effective bleeding control and cosmetic benefits (Wilkinson, 1972).
Propiedades
IUPAC Name |
(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQUFVTUGGLNNO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178067 | |
| Record name | Isobutyrylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyrylproline | |
CAS RN |
23500-15-4 | |
| Record name | Isobutyrylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyrylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYRYLPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JC6R80S1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)






